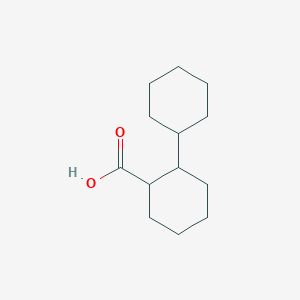
1,1'-Bi(cyclohexyl)-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bi(cyclohexyl)-2-carboxylic acid is a compound characterized by the presence of two cyclohexyl rings connected via a single carbon-carbon bond, with a carboxylic acid group attached to one of the cyclohexyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Bi(cyclohexyl)-2-carboxylic acid typically involves the reaction of cyclohexyl derivatives under specific conditions. One common method includes the use of cyclohexylmagnesium bromide, which reacts with carbon dioxide to form the desired carboxylic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1,1’-Bi(cyclohexyl)-2-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Bi(cyclohexyl)-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Production of cyclohexyl alcohol or cyclohexane.
Substitution: Various substituted cyclohexyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1’-Bi(cyclohexyl)-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-Bi(cyclohexyl)-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid: Similar structure but with only one cyclohexyl ring.
1,1’-Bicyclohexyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexylacetic acid: Contains a different arrangement of the carboxylic acid group.
Uniqueness: 1,1’-Bi(cyclohexyl)-2-carboxylic acid is unique due to its dual cyclohexyl rings and the presence of a carboxylic acid group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-cyclohexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
Clé InChI |
BCTMFUKQYPTLMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CCCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


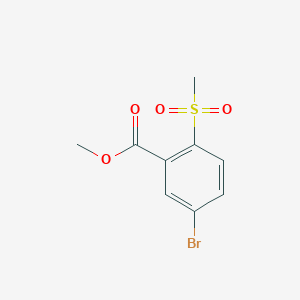
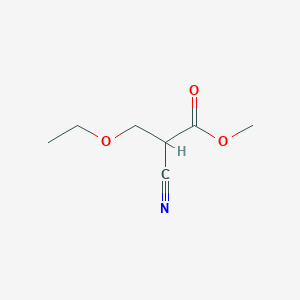

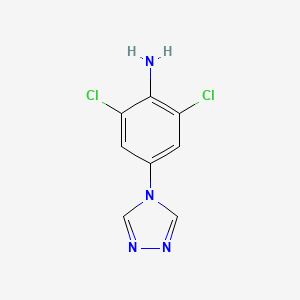
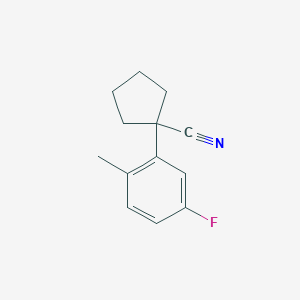

![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
![3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B11716264.png)
![ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate](/img/structure/B11716270.png)
![(E)-[amino(pyridin-2-yl)methylidene]amino acetate](/img/structure/B11716273.png)

![2,5-Oxazolidinedione, 4-[(phenylmethoxy)methyl]-, (S)-](/img/structure/B11716292.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)

